molecular formula C9H10FNO B3026572 (S)-6-fluorochroman-4-amine CAS No. 1018978-85-2

(S)-6-fluorochroman-4-amine

Cat. No.: B3026572
CAS No.: 1018978-85-2
M. Wt: 167.18
InChI Key: WVQYSVLMDHXHOV-QMMMGPOBSA-N
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Description

(S)-6-Fluorochroman-4-amine is a chiral compound that belongs to the class of fluorinated amines It is characterized by the presence of a fluorine atom at the 6th position of the chroman ring and an amine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Fluorochroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 6-fluorochroman.

    Chiral Resolution: The racemic mixture of 6-fluorochroman is subjected to chiral resolution to obtain the (S)-enantiomer.

    Amination: The (S)-6-fluorochroman undergoes a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 4th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Fluorochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Azides, thiols.

Scientific Research Applications

(S)-6-Fluorochroman-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-6-Fluorochroman-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.

    Pathways Involved: It modulates the activity of neurotransmitter pathways, potentially leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

    6-Fluorochroman-4-amine: The non-chiral version of the compound.

    6-Fluorochroman-4-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of an amine group.

    6-Fluoro-2,3-dihydro-1H-inden-1-amine: Another fluorinated amine with a different ring structure.

Uniqueness: (S)-6-Fluorochroman-4-amine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it a valuable compound in the development of enantioselective pharmaceuticals and research studies.

Properties

IUPAC Name

(4S)-6-fluoro-3,4-dihydro-2H-chromen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQYSVLMDHXHOV-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677267
Record name (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018978-85-2
Record name (4S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-6-Fluorochroman-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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